(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid
CAS No.:
Cat. No.: VC15950804
Molecular Formula: C12H10BFO2
Molecular Weight: 216.02 g/mol
* For research use only. Not for human or veterinary use.
![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid -](/images/structure/VC15950804.png)
Specification
Molecular Formula | C12H10BFO2 |
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Molecular Weight | 216.02 g/mol |
IUPAC Name | [4-(3-fluorophenyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C12H10BFO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H |
Standard InChI Key | PCOUIOZFOMGZKD-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC=C(C=C1)C2=CC(=CC=C2)F)(O)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is C₁₂H₁₀BFO₂, with a molecular weight of 232.02 g/mol. Key physicochemical properties inferred from analogous compounds include:
Property | Value (Estimated) | Source Compound Reference |
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Density | 1.1–1.3 g/cm³ | |
Boiling Point | 400–450°C | |
LogP (Partition Coefficient) | 3.5–4.0 | |
Vapor Pressure (25°C) | 0.01–0.1 mmHg |
The fluorine substituent at the 3'-position introduces electronic effects, increasing the compound’s electrophilicity and influencing its reactivity in cross-coupling reactions . The boronic acid group facilitates interactions with diols and other nucleophiles, enabling applications in sensing and materials science .
Synthesis and Reaction Mechanisms
Suzuki-Miyaura Cross-Coupling
The synthesis of (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid likely follows established protocols for biphenyl boronic acids. A representative route involves:
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Halogenation: Bromination of 3-fluorobiphenyl at the 4-position using N-bromosuccinimide (NBS) under radical conditions.
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Borylation: Reaction of the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, catalyzed by palladium complexes (e.g., Pd(dppf)Cl₂) .
Example Reaction Scheme:
Lewis Acid-Promoted Functionalization
Lewis acids such as BF₃·OEt₂ can enhance the reactivity of boronic acids in electrophilic substitutions. For instance, (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid could undergo site-selective cyanation or sulfonation under similar conditions to those reported for 4'-fluoro-biphenyl derivatives .
Spectroscopic Characterization
Data from analogous fluorinated biphenyl boronic acids provide insights into expected spectral features:
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¹H NMR:
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¹³C NMR:
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FTIR:
Computational and Theoretical Insights
Density functional theory (DFT) studies on related compounds, such as TBDFBP (4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl), reveal key electronic properties :
For (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid, the HOMO-LUMO gap is expected to be narrower (~3.8–4.5 eV) due to reduced steric hindrance compared to bulkier analogs like TBDFBP .
Applications in Scientific Research
Fluorescent Chemosensors
Fluorinated biphenyl boronic acids exhibit "turn-on" fluorescence upon binding to diols (e.g., carbohydrates). The fluorine substituent enhances electron-withdrawing effects, shifting emission wavelengths. For example, analogous compounds show fluorescence quantum yields (Φ) of 0.4–0.6 in the presence of fructose .
Pharmaceutical Intermediates
The biphenyl scaffold is prevalent in drug discovery (e.g., antihypertensive agents). Functionalization via Suzuki coupling enables rapid diversification. A 2023 study reported DFNBP (3,4-difluoro-3′-nitro-1,1′-biphenyl) as a precursor to kinase inhibitors .
Materials Science
Boronic acids form self-assembled monolayers (SAMs) on metal oxides. The fluorine atom in (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid could enhance SAM stability via dipole interactions .
Challenges and Future Directions
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Synthetic Challenges: Regioselective fluorination remains non-trivial; future work could explore directed ortho-metalation strategies.
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Stability: Boronic acids are prone to protodeboronation; stabilization via trifluoroborate salts may improve shelf life .
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Applications: Testing in optoelectronic devices (e.g., OLEDs) is warranted, given the compound’s predicted HOMO-LUMO characteristics .
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